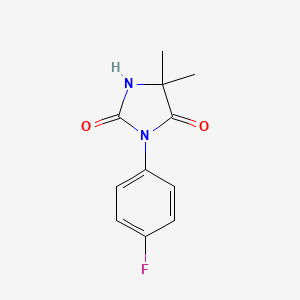
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione is an organic compound with the molecular formula C11H11FN2O2. This compound is part of the imidazolidinedione family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione typically involves the reaction of 4-fluoroaniline with dimethylmalonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by cyclization to form the imidazolidinedione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazolidinedione ring to an imidazolidine ring.
Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-oxides of the imidazolidinedione.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticonvulsant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-(4-Fluorophenyl)-cyclohex-2-en-1-one: Shares a similar fluorophenyl group but differs in the core structure.
Fluorobenzoylcyclohexane-1,3-diones: Contains a fluorobenzoyl group and is used in similar synthetic applications.
Uniqueness
5,5-Dimethyl-3-(4-Fluorophenyl)-2,4-Imidazolidinedione is unique due to its imidazolidinedione core, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in research and industry.
Properties
CAS No. |
70974-19-5 |
|---|---|
Molecular Formula |
C11H11FN2O2 |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H11FN2O2/c1-11(2)9(15)14(10(16)13-11)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,16) |
InChI Key |
MEWNGQIQNAAQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














